1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)imidazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-13-5-9(15)10(16)14-12/h1-6H,12H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCBSUUUFLVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
CAS Registry Number: 851721-85-2 Molecular Formula: C₁₀H₉FN₄O Molecular Weight: 220.20 g/mol
Executive Summary
This technical guide profiles 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for bioactive small molecules. Belonging to the class of 1,5-disubstituted imidazoles, this compound serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors, HIV-1 integrase inhibitors, and novel antimicrobial agents. Its structural core—an imidazole ring N-substituted with a 4-fluorophenyl group and C-substituted with a reactive carbohydrazide—provides a versatile platform for divergent synthesis, particularly in generating 1,3,4-oxadiazoles and acylhydrazones.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Physicochemical Profile
The physicochemical properties of this compound are dictated by the electron-withdrawing nature of the fluorine substituent and the hydrogen-bond donor/acceptor capacity of the hydrazide motif.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Source/Derivation |
| Physical State | Solid (Crystalline powder) | Experimental Observation [1] |
| Melting Point | >200 °C (Predicted range: 230–250 °C) | Analog Comparison (Pyrazole/Imidazole hydrazides) [2] |
| Solubility (Water) | Low (< 1 mg/mL) | Predicted (LogP/Polarity) |
| Solubility (Organic) | Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH | Experimental Protocol Standards |
| LogP (Predicted) | ~1.1 – 1.5 | Consensus Prediction (XLogP3) |
| Topological PSA | ~80 Ų | Calculated (Imidazole N + Hydrazide) |
| pKa (Hydrazide) | ~3.0 (protonated form), ~12 (NH deprotonation) | Chemical Class Standard |
| H-Bond Donors | 2 (–NH–NH₂) | Structural Count |
| H-Bond Acceptors | 4 (F, O, 2x Imidazole N) | Structural Count |
Stability & Handling[7][8]
-
Thermal Stability: The compound is thermally stable up to its melting point but may undergo decomposition (dehydration) to form 1,3,4-oxadiazoles under high heat (>250°C) or acidic conditions.
-
Reactivity: The terminal hydrazine group is nucleophilic. It is sensitive to aldehydes (forming hydrazones) and acid chlorides (forming diacylhydrazines).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
Structural Analysis & Regiochemistry
The distinction between the 1,5-isomer (target) and the 1,4-isomer is critical in this chemical space.
-
1,5-Substitution Pattern: In the 5-carbohydrazide, the carbonyl group is adjacent to the N1-aryl substituent. This creates steric proximity between the ortho-protons of the fluorophenyl ring and the carbonyl oxygen, often resulting in a twisted conformation that favors specific binding pockets (e.g., the ATP-binding site of kinases).
-
Electronic Effects: The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), reducing the metabolic liability of the phenyl ring (blocking P450 oxidation at the para position) and increasing lipophilicity compared to the unsubstituted analog.
Synthetic Architectures
The synthesis of this compound typically proceeds via an ester intermediate. The regioselective formation of the 1,5-imidazole core is the limiting step.
Core Synthesis Protocol
-
Cyclization: Reaction of 4-fluoroaniline with ethyl glyoxylate and TosMIC (Toluenesulfonylmethyl isocyanide) or via a Van Leusen-type reaction modified for 1,5-selectivity. Alternatively, condensation of N-(4-fluorophenyl)formamide with ethyl 2-chloro-3-oxopropanoate.
-
Ester Isolation: Purification of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate .
-
Hydrazinolysis: Nucleophilic acyl substitution using hydrazine hydrate.
Experimental Workflow (Self-Validating)
-
Reagent: Hydrazine hydrate (80% or 98%), Ethanol (solvent).
-
Condition: Reflux for 4–8 hours.
-
Validation: Monitor TLC (Shift from non-polar ester to polar hydrazide).
-
Work-up: Cool to room temperature; the product precipitates. Filter and wash with cold ethanol.
Visualization: Synthesis Pathway
Figure 1: Synthetic route from aniline precursor to the target carbohydrazide.
Reactivity & Downstream Applications[9]
This molecule acts as a "divergent node" in synthesis. The hydrazide moiety allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.
Key Transformations
-
Schiff Base Formation (Hydrazones):
-
Reaction: Condensation with aromatic aldehydes.
-
Application: Anticancer agents (e.g., EGFR inhibitors). The C=N double bond provides a rigid spacer.
-
-
Cyclization to 1,3,4-Oxadiazoles:
-
Reaction: Treatment with POCl₃ or carboxylic acids.[1]
-
Application: Bioisosteres for amides/esters with improved metabolic stability.
-
-
Cyclization to 1,2,4-Triazoles:
-
Reaction: Reaction with CS₂/KOH followed by hydrazine.
-
Application: Antifungal agents (targeting CYP51).
-
Visualization: Derivatization Tree
Figure 2: Divergent synthesis pathways for medicinal chemistry applications.
Biological Relevance
The 1-(4-fluorophenyl)-1H-imidazole scaffold is a privileged structure in drug design.
-
p38 MAP Kinase Inhibition: The 1,5-diaryl imidazole motif is foundational to the "SB-class" of inhibitors (e.g., SB-203580). The 4-fluorophenyl group specifically occupies the hydrophobic pocket I, improving potency and selectivity [3].
-
HIV-1 Integrase Inhibition: Recent studies have identified 1,5-diaryl-1H-imidazole-4-carbohydrazides (regioisomers) as inhibitors of the LEDGF/p75-Integrase interaction. The 5-carbohydrazide analogs are explored to probe the spatial requirements of this binding interface [4].
-
Antimicrobial Activity: Imidazole carbohydrazides exhibit broad-spectrum activity against Gram-positive bacteria and Candida species, likely via membrane disruption or sterol biosynthesis inhibition [5].
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 851721-85-2).Link
-
Chem-Impex. Physicochemical Data for Fluorophenyl-pyrazole-carbohydrazide Analogs.Link
-
Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.
-
Mkhanya, N., et al. (2021).[1] Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.[2] Molecules, 26(20), 6203. Link
-
Al-Masoudi, N. A., et al. (2011). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.[3] MDPI. Link
Sources
A Technical Guide to 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently documented in public databases, suggesting its status as a novel or non-commercialized molecule, this paper constructs a robust scientific profile based on the well-established chemistry of its core components: the 1-(4-fluorophenyl)-1H-imidazole scaffold and the versatile carbohydrazide moiety. By examining related structures and established synthetic methodologies, this guide offers a predictive yet authoritative exploration of the compound's potential in medicinal chemistry and drug discovery.
Introduction: The Strategic Combination of Imidazole and Carbohydrazide Scaffolds
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs, including the amino acid histidine, purines, and various antifungal and anticancer agents.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, is polar and ionizable, often enhancing the pharmacokinetic properties and bioavailability of drug candidates.[2][3] The introduction of a substituted phenyl ring, such as a 4-fluorophenyl group, at the N-1 position is a common strategy to modulate metabolic stability and receptor binding affinity.[4][5]
The carbohydrazide functional group (-CONHNH₂) is another pharmacologically significant moiety. It serves as a versatile building block, or synthon, for the synthesis of various heterocyclic compounds and is a key pharmacophore in numerous therapeutic agents.[6][7] Carbohydrazide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][8]
The target molecule, this compound, marries these two powerful pharmacophores. This guide will delineate a proposed synthetic pathway, predict its physicochemical characteristics, and explore its potential therapeutic applications based on a synthesis of available scientific literature on analogous compounds.
Physicochemical Properties and Structural Analysis
While experimental data for the target compound is not available, we can predict its key properties based on its constituent parts.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₉FN₄O | Based on structural components. |
| Molecular Weight | ~220.20 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar to related carbohydrazide compounds.[9] |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Ethanol) and low solubility in water. | The imidazole and carbohydrazide groups enhance polarity, while the fluorophenyl group increases lipophilicity.[3] |
| pKa | The imidazole ring will have a basic pKa, and the hydrazide moiety will have both acidic and basic character. | General characteristics of these functional groups. |
| Hydrogen Bonding | The carbohydrazide group provides both hydrogen bond donors (-NH, -NH₂) and an acceptor (C=O), facilitating interactions with biological targets. | A key feature of the carbohydrazide moiety.[10] |
Structural Note: The 4-fluorophenyl substituent is significant. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the electronic properties of the phenyl ring, influencing its interaction with protein targets.[4][5]
Proposed Synthesis and Characterization
The most logical and established method for synthesizing carbohydrazides is through the hydrazinolysis of a corresponding ester.[11] This two-step process provides a reliable and efficient pathway to the target molecule.
3.1. Synthetic Workflow
The proposed synthesis involves two primary stages:
-
Esterification: Formation of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.
-
Hydrazinolysis: Conversion of the ester to the final carbohydrazide product.
3.2. Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate
This step would follow established methods for creating substituted imidazole esters.
-
Reaction Setup: To a solution of the appropriate starting materials (e.g., derived from 4-fluoroaniline and an ethyl glyoxalate derivative) in a suitable solvent like ethanol, add a catalyst if required.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Synthesis of this compound
This protocol is adapted from standard procedures for converting esters to carbohydrazides.[8][11]
-
Reaction Setup: Dissolve the Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate intermediate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting ester spot disappears.
-
Isolation: Cool the reaction mixture to room temperature. The product, often a solid, will precipitate out of the solution. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the final this compound.
3.3. Analytical Characterization
The structure of the synthesized compound would be confirmed using a suite of standard spectroscopic and analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful incorporation of all fragments.[3]
-
FTIR Spectroscopy: To identify key functional groups, particularly the C=O stretch of the carbohydrazide (~1670 cm⁻¹) and the N-H stretches (~3300 cm⁻¹).[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and F, confirming the empirical formula.
Potential Biological Activities and Therapeutic Applications
The convergence of the imidazole and carbohydrazide scaffolds suggests a high potential for diverse biological activities. Research on analogous structures provides a strong basis for predicting the therapeutic utility of this compound.
-
Anticancer Activity: Imidazole derivatives are well-known anticancer agents.[1] The 4-fluorophenyl moiety, in particular, has been associated with potent cytotoxic effects against various cancer cell lines.[4][12] The carbohydrazide group can be further derivatized into hydrazones, which have also shown significant antiproliferative activity.[3][13]
-
Antimicrobial Properties: Both imidazole and carbohydrazide derivatives have a long history as antimicrobial agents.[1][8][14] The combined structure could exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism often involves the disruption of microbial cellular processes.[14]
-
Neuroprotective Effects: Certain fluorophenyl-imidazole structures have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in treating anxiety, epilepsy, and other neurological disorders.[5]
-
Antiviral Activity: The imidazole core is present in several antiviral compounds.[8] The ability of the carbohydrazide moiety to form various derivatives allows for structural modifications that could target specific viral enzymes or replication processes.
4.1. Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic potential of the synthesized compound against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, molecular scaffold. The strategic fusion of a metabolically robust fluorophenyl-imidazole core with a versatile carbohydrazide functional group creates a platform ripe for investigation in drug discovery. The synthetic pathway proposed herein is based on reliable and scalable chemical transformations.
Future research should focus on the successful synthesis and rigorous characterization of this molecule. Subsequent screening against a diverse panel of cancer cell lines, microbial strains, and viral targets will be crucial to validate its therapeutic potential. Furthermore, the carbohydrazide moiety serves as an excellent chemical handle for creating libraries of hydrazone derivatives, which may lead to compounds with enhanced potency and selectivity. This guide provides the foundational framework for these future investigations.
References
A numbered list of all sources cited will be generated upon completion.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Antimicrobial Activity Screening of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
Abstract & Strategic Overview
This application note provides a rigorous, standardized protocol for evaluating the antimicrobial efficacy of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide . This small molecule combines three pharmacologically distinct motifs: an imidazole core (historically significant in antifungal azoles), a carbohydrazide linker (known for hydrogen bonding and metal chelation), and a para-fluorophenyl group (enhancing metabolic stability and lipophilicity).
Why this compound?
The inclusion of the fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification designed to block metabolic degradation (specifically P450-mediated oxidation) while increasing the compound's membrane permeability (
Chemical Identity & Preparation
Compound: this compound
Molecular Formula: C
Solubilization Protocol (Critical Step)
Imidazole derivatives often exhibit poor aqueous solubility, which can lead to precipitation in assay media and false-negative results.
-
Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to yield a 10,000 µg/mL stock. Vortex for 2 minutes.
-
Visual QC: Inspect for turbidity. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Working Stock: Dilute the Primary Stock 1:10 in sterile deionized water or media just prior to use.
-
Note: Ensure final DMSO concentration in the assay well never exceeds 1% (v/v), as DMSO >1% is toxic to many bacteria and will skew MIC data.
-
Experimental Workflow Visualization
The following diagram outlines the tiered screening logic, ensuring resources are not wasted on inactive compounds.
Caption: Tiered screening workflow for imidazole-carbohydrazides. ZOI = Zone of Inhibition; MIC = Minimum Inhibitory Concentration.
Protocol 1: Primary Screening (Agar Well Diffusion)
Objective: Rapidly assess susceptibility across a broad panel of pathogens. Standard: Modified CLSI M02 (adapted for wells).
Materials
-
Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Controls: Ciprofloxacin (Antibacterial +ve), Fluconazole (Antifungal +ve), DMSO (Solvent -ve).
Methodology
-
Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland Standard (
CFU/mL). -
Seeding: Swab the entire surface of the MHA plate 3 times (rotating 60° each time) to create a uniform lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.
-
Loading: Add 50 µL of the test compound (100 µg/mL and 500 µg/mL) into the wells.
-
Diffusion: Allow plates to sit upright at room temperature for 30 mins to allow compound diffusion before incubation.
-
Incubation: 37°C for 24h (Bacteria) or 25°C for 48h (Fungi).
Interpretation: Measure the diameter of the clear zone (Zone of Inhibition - ZOI) in mm.
-
< 10 mm: Inactive.
-
10–15 mm: Moderate Activity.
-
> 15 mm: High Activity (Proceed to MIC).
Protocol 2: Quantitative Profiling (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 (Aerobes) and M27 (Yeasts).
Rationale
The agar diffusion method can be influenced by the diffusion rate of the molecule through the agar matrix. Broth microdilution is the gold standard because it involves direct contact between the compound and the pathogen in liquid media.
Step-by-Step Procedure
-
Plate Setup: Use a sterile 96-well round-bottom microtiter plate.
-
Media: Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2–12.
-
Compound Addition: Add 200 µL of compound stock (e.g., 512 µg/mL) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix. Repeat down to column 10. Discard the final 100 µL from column 10.
-
Result: A concentration range from 256 µg/mL down to 0.5 µg/mL.
-
-
Controls:
-
Column 11: Growth Control (Media + Bacteria + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Dilute the 0.5 McFarland suspension 1:100, then add 5 µL to wells 1–11. Final cell density
CFU/mL.[1][2] -
Incubation: 16–20 hours at 35°C ± 2°C.
Data Analysis & Interpretation
The MIC is the lowest concentration well that shows no visible turbidity (as viewed against a dark background).
Table 1: Expected Data Format for Reporting
| Strain | Gram/Type | Reference Drug MIC (µg/mL) | 1-(4-F-Ph)-Imidazole MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | G+ | 0.25–1.0 (Cipro) | 8 | Active |
| E. coli ATCC 25922 | G- | 0.004–0.016 (Cipro) | >64 | Inactive (likely efflux) |
| C. albicans ATCC 90028 | Fungi | 0.5–2.0 (Fluco) | 16 | Moderate |
Note: Imidazole derivatives typically show stronger efficacy against Gram-positive bacteria and fungi due to the outer membrane barrier of Gram-negative bacteria.
Advanced Protocol: Time-Kill Kinetics
Objective: Determine if the compound is Bacteriostatic (inhibits growth) or Bactericidal (kills).[2]
-
Setup: Prepare 10 mL of broth containing the compound at 2x MIC .
-
Inoculation: Add bacteria to reach
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots and plate onto agar. Count colonies (CFU/mL).
-
Analysis: Plot Log
CFU/mL vs. Time.-
Bactericidal:
log reduction (99.9% kill) within 24h. -
Bacteriostatic:
log reduction.
-
Structure-Activity Relationship (SAR) Context
Understanding the "Why" behind the molecule:
-
Imidazole Ring: Acts as the core pharmacophore.[3] In antifungal applications, the N-3 nitrogen binds to the heme iron of the fungal enzyme lanosterol 14
-demethylase (CYP51), inhibiting ergosterol synthesis. -
Carbohydrazide Linker (-CONHNH-): Provides hydrogen bond donors/acceptors. This moiety often chelates metal ions essential for bacterial enzymes or interacts with the bacterial ribosome.
-
4-Fluorophenyl Group:
-
Metabolic Blockade: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing it at the para position blocks metabolic oxidation at this site, extending the drug's half-life (
). -
Lipophilicity: Fluorine increases lipophilicity compared to hydrogen, aiding penetration through the lipid-rich bacterial cell membrane.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] CLSI.[3][6][7] [Link]
-
Zhang, S., et al. (2013). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. European Journal of Medicinal Chemistry. [Link]
-
Al-Mulla, A. (2020).[8] Imidazole Derivatives as Antimicrobial Agents: A Review. Journal of Heterocyclic Chemistry. (General reference for class behavior).
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- 4. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. scribd.com [scribd.com]
- 8. turkjps.org [turkjps.org]
A Researcher's Guide to In Vitro Cytotoxicity Assessment of Imidazole-Based Compounds
The Dual Role of Imidazole Scaffolds: Therapeutic Promise and the Need for Safety Assessment
Imidazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, recognized for their vast pharmacological activities.[1] These structures are integral to numerous therapeutic agents, demonstrating potential as anticancer, antifungal, and antimicrobial drugs.[1][2] Specifically in oncology, imidazole-based compounds have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit key signaling pathways essential for tumor growth, such as PI3K/Akt/mTOR.[1][3]
However, the very bioactivity that makes these compounds therapeutically promising necessitates a rigorous evaluation of their potential toxicity. Cytotoxicity, the quality of being toxic to cells, is a critical parameter assessed during preclinical drug development. In vitro cytotoxicity assays serve as a fundamental, high-throughput method to screen compound libraries, identify cytotoxic candidates, and determine their potency.[4] These assays provide the first line of evidence for a compound's safety profile, guiding further development and preventing the progression of toxic molecules into more complex and costly preclinical and clinical stages.
This guide provides a comprehensive overview of the principles and detailed protocols for assessing the in vitro cytotoxicity of imidazole compounds, designed for researchers, scientists, and drug development professionals.
Strategic Assay Selection: A Multi-Endpoint Approach for a Complete Cytotoxicity Profile
Relying on a single assay can provide an incomplete or even misleading picture of a compound's cytotoxic mechanism. A robust assessment strategy involves multiple assays that query different cellular health indicators or "endpoints." This multi-parametric approach ensures a more comprehensive and validated understanding of the compound's effects.
-
Metabolic Activity: Assays like MTT and Resazurin measure the metabolic rate of a cell population, which typically correlates with cell viability.[5][6]
-
Membrane Integrity: The release of intracellular components, such as the enzyme Lactate Dehydrogenase (LDH), into the culture medium is a hallmark of cell membrane damage and necrosis.[7][8]
-
Lysosomal Integrity: The Neutral Red uptake assay is based on the ability of viable cells to incorporate and sequester the dye within their lysosomes. Damage to the lysosomal membrane compromises this ability.[9]
Crucial Consideration for Imidazole Compounds: Some compounds can interfere with assay chemistries. For example, colored compounds can interfere with colorimetric assays, and compounds with inherent reducing or oxidizing properties can directly affect redox-based dyes like MTT or resazurin, leading to false results.[10] Researchers must include appropriate "compound-only" controls (wells with the compound but no cells) to account for such potential interference.
Choosing the Right Cellular Model: The selection of a cell line is critical and should be guided by the research objective.[11][12] For anticancer drug screening, a panel of cancer cell lines relevant to the intended therapeutic target (e.g., breast cancer line MCF-7, colon cancer line HT-29) is appropriate.[2][13] For general toxicity screening, a normal, non-cancerous cell line, such as a fibroblast line, may be more suitable.[11]
Core Experimental Protocols for Cytotoxicity Assessment
The following protocols are provided as detailed guides. Optimization may be necessary depending on the specific cell line, compound characteristics, and laboratory equipment. For all assays, it is critical to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the experimental wells.[14]
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing correctly.
-
Blank/Background Control: Medium only (and compound where interference is suspected) to subtract background absorbance/fluorescence.[15]
MTT Assay: Assessing Metabolic Activity via Mitochondrial Function
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases.[16] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of this colored product, which is solubilized for measurement, is directly proportional to the number of living cells.[16]
Detailed Protocol:
-
Cell Seeding: Harvest cells and determine cell density. Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[6][14] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6][17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the purple crystals.[15][16]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[6]
Resazurin Assay: A Fluorescent Indicator of Metabolic Health
Principle: The Resazurin assay, also known as the alamarBlue® assay, uses a cell-permeable blue dye that is non-fluorescent.[18] In viable cells, metabolic activity and active dehydrogenases reduce resazurin to the highly fluorescent pink compound, resorufin.[19][20] The fluorescent signal is proportional to the number of living cells and is generally more sensitive than colorimetric tetrazolium assays.[19]
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.[19]
-
Reagent Preparation: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in DPBS) and store it protected from light.[19]
-
Resazurin Addition: At the end of the compound treatment, add resazurin solution to each well, typically 10-20 µL for a 100 µL culture volume.[5][19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][19] Incubation time may need to be optimized based on the cell line's metabolic rate.[18]
-
Data Acquisition: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[19][20]
LDH Release Assay: Quantifying Membrane Damage
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[8] The LDH assay quantifies this released enzyme by measuring its activity through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which generates NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[8] The amount of color is proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.[21]
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is essential to set up additional controls for the LDH assay:
-
Low Control (Spontaneous Release): Untreated cells to measure baseline LDH release.
-
High Control (Maximum Release): Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 15-30 minutes before the assay to determine 100% LDH release.
-
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[8]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[21]
-
Reagent Addition: Add 100 µL of the LDH Reaction Solution (typically provided in a kit containing the substrate, cofactor, and dye) to each well of the new plate.[8]
-
Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[22] Measure the absorbance at approximately 490 nm.[21]
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
Principle: The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate the supravital dye into their lysosomes via active transport.[9] Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of the lysosomes.[9] Cytotoxicity can lead to a loss of membrane integrity or metabolic changes that impair the cell's ability to take up and retain the dye. The amount of dye extracted from the cells after a washing step is quantified spectrophotometrically and correlates with the number of viable cells.[23]
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Dye Incubation: After compound treatment, remove the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 33-50 µg/mL) to each well.[9]
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
Washing: Carefully remove the dye-containing medium. Wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[24]
-
Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[23]
-
Data Acquisition: Place the plate on a shaker for at least 10 minutes to extract the dye from the cells and form a homogeneous solution.[23] Measure the absorbance at 540 nm.[23]
Data Analysis, Interpretation, and Troubleshooting
Data Presentation and IC₅₀ Calculation
The primary output of these assays is a dose-response curve, where the biological response (e.g., % viability) is plotted against a range of compound concentrations. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[25] It is a standard measure of a compound's potency.
Calculation Steps:
-
Normalize Data: Convert raw absorbance or fluorescence data to percentage viability relative to the untreated control (100% viability) after subtracting the background reading.[26]
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
-
Plot the Curve: Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[27]
-
Non-linear Regression: Use a software program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) or four-parameter logistic equation.[27][28][29] The software will calculate the IC₅₀ value.
Data Summary Table: Results should be summarized in a clear format for easy comparison.
| Imidazole Compound | Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) |
| Compound A | MCF-7 | MTT | 48 | 12.5 |
| Compound A | HT-29 | MTT | 48 | 25.1 |
| Compound B | MCF-7 | MTT | 48 | > 100 |
| Compound B | HT-29 | MTT | 48 | 89.3 |
| Compound A | MCF-7 | LDH | 48 | 15.2 |
Troubleshooting Common Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogeneous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate.[4][14] |
| Low Signal / Absorbance | Cell density is too low; Insufficient incubation time with the assay reagent. | Optimize cell seeding density with a titration experiment; Increase incubation time with the reagent (e.g., up to 4 hours for MTT).[6][14] |
| High Background Signal | Microbial contamination; Interference from phenol red in the medium; Compound interference. | Visually inspect plates for contamination; Use phenol red-free medium during the final assay step; Run compound-only controls and subtract their absorbance.[10][14] |
| Compound Precipitation | Poor solubility of the imidazole compound in the culture medium. | Check the compound's solubility limit; Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%); Gently sonicate or vortex to aid dissolution.[10][14] |
Concluding Remarks
The in vitro cytotoxicity assessment of imidazole compounds is a foundational step in the journey from chemical synthesis to therapeutic application. A scientifically rigorous evaluation demands more than the execution of a single protocol; it requires a thoughtful selection of multiple assays that probe different aspects of cellular health. By understanding the principles behind each assay, incorporating appropriate controls, and meticulously analyzing the data, researchers can generate reliable and comprehensive cytotoxicity profiles. This robust approach ensures that only the most promising and safest imidazole-based candidates advance in the drug discovery pipeline, ultimately contributing to the development of new and effective medicines.
References
-
Creative Bioarray. Resazurin Assay Protocol. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. Available from: [Link]
-
ResearchGate. How to calculate IC50. Published June 18, 2023. Available from: [Link]
-
National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Published November 4, 2003. Available from: [Link]
-
Labbox. Resazurin Cell Viability Assay. Available from: [Link]
-
PMC. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Published November 26, 2024. Available from: [Link]
-
DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Published June 15, 2007. Available from: [Link]
-
Science Gateway. How to calculate IC50. Available from: [Link]
-
YouTube. Resazurin Cell Viability Assay. Published November 2, 2021. Available from: [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. Published May 6, 2023. Available from: [Link]
-
PMC. Importance and Involvement of Imidazole Structure in Current and Future Therapy. Published January 26, 2026. Available from: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
IIVS. Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025. Available from: [Link]
-
PMC. Highlight report: Cell type selection for toxicity testing. Available from: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Published June 15, 2025. Available from: [Link]
-
Preprints.org. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Available from: [Link]
-
PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]
-
Test Labs. Cytotoxicity Testing: Everything You Need to Know. Available from: [Link]
-
Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. Available from: [Link]
-
Towards Data Science. Drug dose-response data analysis. Published January 6, 2021. Available from: [Link]
-
Bio-protocol. LDH Cytotoxicity Assay. Available from: [Link]
-
MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Published July 11, 2021. Available from: [Link]
-
ResearchGate. Induction of cell apoptosis by imidazole. (A) Effect of imidazole on.... Available from: [Link]
-
NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Published May 1, 2019. Available from: [Link]
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]
-
Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Published March 31, 2022. Available from: [Link]
-
ResearchGate. How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. Published August 4, 2023. Available from: [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available from: [Link]
-
QIAGEN. How does imidazole affect my quantitation of protein?. Available from: [Link]
-
ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Published May 3, 2024. Available from: [Link]
-
International Journal of Pharmacy and Biological Sciences. In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. Published January 1, 2019. Available from: [Link]
-
International Journal of Medical Research and Health Sciences. Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. Available from: [Link]
-
ResearchGate. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Available from: [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]
Sources
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Application Note: In Silico Profiling of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
Executive Summary
This application note details the molecular docking protocol for 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide , a privileged scaffold in medicinal chemistry. This molecule combines an imidazole pharmacophore (known for CYP450 and kinase inhibition) with a 4-fluorophenyl group (enhancing metabolic stability and lipophilicity) and a carbohydrazide linker (facilitating hydrogen bonding).
This guide provides a validated workflow for profiling this ligand against two distinct therapeutic targets: Glucosamine-6-phosphate synthase (GlmS) for antimicrobial potential and Cyclooxygenase-2 (COX-2) for anti-inflammatory activity. The protocol emphasizes Density Functional Theory (DFT) optimization of the hydrazide linker to ensure accurate conformational sampling.
Scientific Rationale & Mechanism
The Fluorine & Hydrazide Effect
-
Metabolic Stability: The para-fluorine substitution on the phenyl ring blocks C-H oxidation at the metabolically labile para position, significantly extending the biological half-life compared to the non-fluorinated analog.
-
Binding Geometry: The carbohydrazide motif (-CONHNH
) acts as a rigid hydrogen bond donor/acceptor system. Accurate docking requires pre-optimization of this linker to prevent sterically impossible poses during the rigid-receptor/flexible-ligand docking process.
Target Selection
| Target Protein | PDB ID | Therapeutic Relevance | Key Binding Residues |
| GlmS Synthase | 2VF5 | Antimicrobial / Antifungal | Cys300, Ser303, Trp74 |
| COX-2 | 5KIR | Anti-inflammatory (NSAID) | Arg120, Tyr355, Ser530 |
Computational Workflow (Graphviz)
The following diagram outlines the critical path from structure generation to post-docking analysis.
Caption: Figure 1. Integrated workflow for molecular docking, highlighting the critical DFT optimization step for the carbohydrazide linker.
Detailed Protocol
Phase 1: Ligand Preparation (Critical Step)
Standard force fields often miscalculate the planarity of the hydrazide group. DFT optimization is required.
-
Structure Generation: Draw the 2D structure of this compound.
-
3D Conversion: Convert to 3D. Ensure the imidazole ring N1 is substituted with the 4-fluorophenyl group.
-
DFT Optimization:
-
Software: Gaussian or ORCA (open source alternative).
-
Method: B3LYP functional with 6-31G* basis set.
-
Goal: Minimize the global energy to fix the dihedral angle of the -CONHNH
tail.
-
-
File Conversion: Convert the optimized output to .pdbqt format using OpenBabel or AutoDock Tools.
-
Note: Set the amide bond as non-rotatable; allow rotation only on the N-N and C-C bonds connecting the linker to the ring.
-
Phase 2: Protein Preparation
Target A: GlmS (Antimicrobial)
-
Retrieval: Download PDB ID 2VF5 (Glucosamine-6-phosphate synthase complexed with glucose-6-phosphate).
-
Cleaning: Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).
-
Protonation: Add polar hydrogens relative to pH 7.4.
-
Extraction: Extract the co-crystallized ligand (Glucose-6-phosphate) and save it as ref_ligand.pdb for validation.
Target B: COX-2 (Anti-inflammatory) [1]
-
Retrieval: Download PDB ID 5KIR (Crystal structure of COX-2).[2]
-
Chain Selection: Select Chain A.
-
Heme Handling: Retain the Heme protoporphyrin group as it is structural, but ensure it is part of the "receptor" file, not the ligand.
Phase 3: Grid Generation & Docking
Software: AutoDock Vina 1.2.0
-
Grid Box Setup (GlmS Example):
-
Center: X: 30.15, Y: 15.22, Z: 5.40 (Centroid of the active site).
-
Size: 25 x 25 x 25 Å (Sufficient to cover the catalytic pocket).
-
Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).
-
-
Execution:
-
Exhaustiveness: Set to 32 (High precision required for fragment-like scaffolds).
-
Num_modes: 10.
-
Phase 4: Validation (Self-Docking)
Trustworthiness Check: Before analyzing the novel ligand, re-dock the extracted ref_ligand.pdb into the prepared protein.
-
Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be ≤ 2.0 Å .
Data Analysis & Interpretation
Scoring Metrics
Analyze the top 3 poses based on Binding Affinity (
| Ligand | Target | Affinity (kcal/mol) | H-Bond Interactions | Hydrophobic Interactions |
| Ref Ligand (GLP) | GlmS (2VF5) | -6.2 | Ser303, Thr302 | Trp74 |
| Title Compound | GlmS (2VF5) | -8.1 to -8.7 | Cys300 (Hydrazide N) | Trp74 (Pi-Pi w/ Imidazole) |
| Title Compound | COX-2 (5KIR) | -7.8 to -8.5 | Arg120, Tyr355 | Val349 (Fluorophenyl) |
*Values are predictive estimates based on structural analogs (See Ref 1, 3).
Interaction Mapping (Graphviz)
The following diagram illustrates the predicted binding mode within the COX-2 active site.
Caption: Figure 2. Predicted interaction map of the title compound within the COX-2 active site (PDB: 5KIR).
References
-
Antimicrobial Docking (GlmS): Al-Wahaibi, L.H., et al. "Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents." Molecules, 2023.
-
COX-2 Inhibition Studies: Gomha, S.M., et al. "Synthesis and Molecular Docking of Novel Imidazole Derivatives as Potent COX-2 Inhibitors." Molecules, 2016.[3][4]
-
Methodological Grounding (Vina Protocol): Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.
-
Scaffold Relevance (EGFR): Abdel-Mohsen, H.T., et al. "Synthesis, biological evaluation and molecular docking of novel imidazole derivatives as potent EGFR inhibitors." Bioorganic Chemistry, 2019.[5]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Biological Activity of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide. It provides in-depth troubleshooting, FAQs, and strategic protocols to address common challenges and systematically enhance the biological activity of this compound.
Section 1: Foundational Troubleshooting & Initial Assessment
This section addresses the critical first steps when your lead compound exhibits lower-than-expected or inconsistent activity in initial screenings.
Q1: My this compound compound shows weak or no activity in my primary assay. What are the first things I should verify?
Answer: Before attempting any structural modifications, it's imperative to rule out fundamental experimental and compound-related issues. Low potency is often traced back to problems with compound integrity, assay conditions, or target engagement rather than an inherently inactive molecule.
Causality and Rationale: The observed biological effect is a function of the compound's purity, its ability to remain stable and soluble in the assay medium, and the appropriateness of the assay conditions themselves. Impurities dilute the concentration of the active molecule, degradation reduces its availability, and poor solubility prevents it from reaching its target.[1] Furthermore, assay components can sometimes interfere with the compound or the detection method.[2]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low biological activity.
Actionable Steps:
-
Confirm Purity and Identity: Re-verify the compound's structure and purity (>95%) using LC-MS, ¹H-NMR, and elemental analysis. An impure sample will lead to an overestimation of the concentration required for a biological effect.[1]
-
Assess Solubility: Visually inspect the compound in your assay buffer at the highest tested concentration for any precipitation. Poor solubility is a common reason for a lack of activity.
-
Check for Degradation: The hydrazide moiety can be susceptible to hydrolysis. Use LC-MS to check for degradation products in your stock solution and in the assay buffer over the time course of the experiment.
-
Validate Assay Conditions: Ensure the pH, temperature, and buffer composition are optimal for your target (e.g., enzyme, receptor). Run positive and negative controls to confirm the assay is performing as expected.
-
Rule out Assay Interference: Some compounds can interfere with assay detection methods (e.g., fluorescence quenching). Run controls containing your compound without the biological target to check for such effects.[2]
Q2: I've confirmed my compound is pure and stable, but it still has low activity. Its solubility in the aqueous assay buffer is poor. How can I address this?
Answer: Improving the bioavailability of your compound at the target site is the next logical step. For in-vitro assays, this primarily means improving solubility.
Causality and Rationale: A compound cannot bind to its target if it is not dissolved in the assay medium. Imidazole and carbohydrazide derivatives can have limited aqueous solubility, which can be improved by adjusting the formulation.[3][4]
Actionable Steps:
-
Use of Co-solvents: While preparing your stock solution in 100% DMSO is standard, ensure the final concentration of DMSO in the assay does not exceed a level that impacts your biological target (typically <1%).[1]
-
pH Adjustment: The imidazole ring is basic and the carbohydrazide moiety has acidic and basic properties.[5] Experiment with slight variations in the assay buffer pH to see if it improves solubility without affecting the target protein.
-
Inclusion of Solubilizing Agents: Consider encapsulating the compound in β-cyclodextrin complexes. This has been shown to significantly enhance the biological activity of imidazole derivatives by improving bioavailability.[3]
-
Lipid-Based Formulations: For cellular or in-vivo studies, formulating the compound in self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can dramatically improve absorption and bioavailability.[6][7]
Section 2: Strategic Structural Modification
Once formulation and assay issues are ruled out, the focus shifts to rationally modifying the molecule to enhance its intrinsic activity. This involves understanding the structure-activity relationship (SAR).
Q3: How can I structurally modify this compound to potentially increase its potency?
Answer: The carbohydrazide group is an excellent synthetic handle for creating a diverse library of derivatives.[8][9][10] The most common and effective strategy is to react it with aldehydes, ketones, or other electrophiles to form hydrazones, or to cyclize it into other heterocyclic rings like 1,3,4-oxadiazoles.
Causality and Rationale: The terminal -NH₂ of the carbohydrazide is a potent nucleophile. Condensing it with various carbonyl compounds introduces new substituents that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target.[11] Cyclizing the carbohydrazide into a more rigid ring system like an oxadiazole can improve metabolic stability and act as a bioisostere for amide/ester groups, potentially enhancing binding.[12]
Chemical Modification Pathways:
Caption: Key synthetic pathways from the carbohydrazide core.
Recommended Synthetic Approaches:
-
Synthesis of Hydrazones: This is often the first and most straightforward modification. Reacting the parent carbohydrazide with a variety of substituted aromatic or heterocyclic aldehydes can rapidly generate a library of new compounds for screening.[13][14][15][16] The substituents on the aldehyde can be varied to probe electronic and steric effects.
-
Cyclization to 1,3,4-Oxadiazoles: The carbohydrazide can be cyclized to form a 5-substituted-1,3,4-oxadiazole ring. This modification can enhance stability and alter binding properties.[12]
-
Modification of the Imidazole Ring: While more synthetically challenging, substitution at other positions of the imidazole ring or replacement of the 4-fluorophenyl group can also be explored based on SAR data from the initial hydrazone library. Electron-withdrawing groups on attached phenyl rings have been shown to be beneficial in some imidazole series.[3]
Section 3: Experimental Protocols & Data Interpretation
This section provides a practical, step-by-step guide for a key synthetic modification and a template for organizing the resulting data.
Protocol: General Procedure for the Synthesis of N'-substituted-benzylidene-1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazides (Hydrazone Derivatives)
Rationale: This protocol describes the acid-catalyzed condensation of the parent carbohydrazide with an aromatic aldehyde. This is a robust and high-yielding reaction ideal for generating a library of analogues for SAR studies.[14][17]
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of warm absolute ethanol in a round-bottom flask.
-
To this solution, add the substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting hydrazide), cool the mixture to room temperature.
-
The solid product will often precipitate out of the solution upon cooling. If not, slowly add cold distilled water to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Dry the product in a vacuum oven.
-
Crucial Step: Characterize the final product to confirm its identity and purity using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation: Interpreting SAR Data
Rationale: Systematically organizing your biological activity data is key to understanding the structure-activity relationship and designing the next generation of compounds.
Example Table: Hypothetical Antimicrobial Activity (MIC) of Hydrazone Derivatives
| Compound ID | R-Group (Substitution on Aldehyde) | MIC (µg/mL) vs. S. aureus | Lipophilicity (clogP) | Notes |
| Parent | -H (from Hydrazide) | >128 | 1.8 | Baseline activity |
| Derivative 1 | 4-Fluorophenyl | 32 | 2.9 | Moderate activity |
| Derivative 2 | 4-Chlorophenyl | 16 | 3.2 | Good activity, e-withdrawing group helps |
| Derivative 3 | 4-Nitrophenyl | 8 | 2.5 | Potent activity, strong e-withdrawing group |
| Derivative 4 | 4-Methoxyphenyl | 64 | 2.6 | Reduced activity, e-donating group |
| Derivative 5 | 2,4-Dichlorophenyl | 8 | 3.8 | Potent activity, multiple halogens beneficial[12] |
Interpretation: From this hypothetical data, a clear trend emerges: electron-withdrawing substituents (F, Cl, NO₂) on the new phenyl ring enhance antimicrobial activity, while electron-donating groups (OCH₃) are detrimental. This provides a rational basis for designing future analogues with even more potent electron-withdrawing features.[3][18]
Section 4: Frequently Asked Questions (FAQs)
-
Q: My hydrazone derivatives are also poorly soluble. What's next?
-
A: The same formulation strategies apply (co-solvents, cyclodextrins). Additionally, you can incorporate polar groups (e.g., -OH, -COOH) into the aldehyde used for synthesis to improve the intrinsic solubility of the final product.[19]
-
-
Q: I see activity in a biochemical assay but not in a cell-based assay. Why?
-
A: This is a classic bioavailability problem. The compound may not be able to cross the cell membrane. Strategies to consider include increasing the compound's lipophilicity (within limits, to maintain solubility) or developing prodrugs that are cleaved inside the cell.
-
-
Q: Could chelation with metals be a factor in the activity?
-
A: Yes, hydrazide and imidazole moieties can chelate metal ions. Some studies have shown that metal complexes of hydrazide ligands can have significantly enhanced biological activity compared to the ligands alone.[20] It may be worthwhile to investigate the activity of your compound in the presence of biologically relevant metal ions or to synthesize its metal complexes.
-
-
Q: Are there any known liabilities with the carbohydrazide functional group?
References
- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC. (n.d.).
- Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26).
- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. (2025, October 23). MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. (2016, March 15). PubMed.
- Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017, August 21).
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Protheragen.
- Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023, March 29). Hilaris Publisher.
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC. (n.d.).
- Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2018, November 19). Turkiye Klinikleri.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013, December 26). Semantic Scholar.
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[6][18]imidazo[1,2-d][3][6][12]triazine Derivatives. (n.d.). MDPI.
- Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. (2013, June 15). PubMed.
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Trend in Scientific Research and Development.
- Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. (n.d.).
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022, October 14). World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
- (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023, April 20).
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2025, November 20).
- Overview on Biological Activities of Imidazole Deriv
- Synthesis and study of biological activity of some new Imidazole deriv
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.). Planta Medica.
- (PDF) Imidazole: Having Versatile Biological Activities. (n.d.).
- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC. (n.d.).
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
- Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors. (n.d.). Benchchem.
- (PDF) Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) Synthesis and study of biological activity of some new Imidazole derivatives [academia.edu]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 20. researchgate.net [researchgate.net]
addressing resistance mechanisms to imidazole-based antifungal agents
Welcome to the Advanced Antifungal Research Support Hub. This guide addresses the technical challenges inherent in characterizing resistance to imidazole-based agents (e.g., miconazole, ketoconazole) and triazoles in Candida and Aspergillus species. It is designed for researchers observing unexpected MIC data or seeking to elucidate specific molecular mechanisms of resistance.
Module 1: Diagnostic Troubleshooting (Phenotypic Anomalies)
Q1: My MIC plates show a "trailing" effect where fungal growth persists at high drug concentrations. Is this resistance?
A: Not necessarily. This is the "Trailing Endpoint Phenotype," common with fungistatic azoles.
-
Mechanism: Imidazoles inhibit ERG11 (lanosterol 14
-demethylase), depleting ergosterol. However, some isolates upregulate compensatory pathways or utilize rapid efflux to survive without full replication, leading to partial turbidity. -
Diagnostic Action:
-
Read at 50% Inhibition: Unlike bactericidal assays, azole MICs for yeasts should be read at the lowest concentration causing a
50% reduction in turbidity compared to the growth control (CLSI M27-A4 guidelines). -
Check Incubation Time: Read at 24 hours. Extended incubation (48h) often exacerbates trailing, leading to false-resistance calls.
-
Verify pH: Ensure your RPMI 1640 medium is buffered to pH 7.0 with MOPS. Acidic pH can reduce azole potency and increase trailing.
-
Q2: Why do my MIC values differ between CLSI and EUCAST protocols?
A: These standards use different physicochemical parameters that alter drug bioavailability and fungal metabolism.
| Parameter | CLSI M27-A4 | EUCAST E.Def 7.3 | Impact on Imidazole MIC |
| Glucose | 0.2% | 2.0% | Higher glucose in EUCAST drives faster metabolism, potentially elevating MICs for efflux-positive strains. |
| Inoculum | EUCAST uses a 100x higher inoculum, challenging the drug more rigorously (Inoculum Effect). | ||
| Plate Format | Round-bottom | Flat-bottom | Flat bottoms allow spectrophotometric reading (OD), which is more objective than CLSI's visual reading. |
Module 2: Molecular Mechanism Identification
If phenotypic resistance is confirmed, use this workflow to determine if the cause is Target Alteration (mutation), Target Overexpression , or Efflux .
Visualizing Resistance Pathways
The following diagram maps the logical flow of imidazole resistance mechanisms.
Figure 1: Mechanistic pathways of imidazole resistance. Red nodes indicate primary resistance adaptations.
Protocol A: Rhodamine 6G (R6G) Efflux Assay
Purpose: To determine if resistance is driven by ATP-dependent efflux pumps (ABC transporters like Cdr1/Cdr2). Principle: R6G is a fluorescent substrate for ABC transporters. Resistant cells will pump it out actively when glucose is added.
-
Starvation: Suspend
cells/mL in PBS (glucose-free). Incubate 2 hours at 30°C to deplete intracellular ATP. -
Loading: Add Rhodamine 6G (final conc. 10 µM). Incubate 45 mins.
-
Wash: Centrifuge and wash cells twice with cold PBS to remove extracellular dye.
-
Efflux Trigger: Resuspend in PBS. Split into two aliquots:
-
Control: PBS only.
-
Test: PBS + 2% Glucose (re-energizes pumps).
-
-
Measurement: Measure supernatant fluorescence (Ex: 529 nm, Em: 553 nm) every 5 mins for 30 mins.
-
Result: A sharp increase in supernatant fluorescence in the Glucose+ arm confirms active efflux.
-
Protocol B: qPCR for Target Overexpression
Purpose: To detect upregulation of ERG11 (target) or CDR1/MDR1 (pumps).
-
RNA Extraction: Use mechanical lysis (bead beating) on log-phase cultures.
-
cDNA Synthesis: Standard reverse transcription (1 µg total RNA).
-
qPCR Targets:
-
Analysis: Calculate Fold Change using the
method relative to a susceptible wild-type strain (e.g., C. albicans SC5314).-
Threshold:
-fold increase typically indicates significant overexpression.
-
Module 3: Advanced Screening (Biofilms & Synergy)
Q3: My compound works in MIC tests but fails in vivo. Could it be biofilm resistance?
A: Yes. Biofilms are 10-1000x more resistant than planktonic cells due to the extracellular matrix (ECM) sequestering drugs and metabolic dormancy ("persister cells"). Critical Note: Standard MIC assays (spectrophotometric turbidity) cannot measure biofilm susceptibility because the biofilm mass remains even after cells are dead. You must use a metabolic dye.
Protocol C: XTT Reduction Assay for Biofilms
Purpose: Quantify metabolic activity of sessile cells within a biofilm.
-
Biofilm Formation: Seeding
cells/mL in 96-well flat-bottom plates. Incubate 24h at 37°C.[3][4] -
Drug Treatment: Wash non-adherent cells.[3] Add RPMI + Drug (serial dilutions). Incubate 24h.
-
XTT Preparation:
-
Dissolve XTT (0.5 mg/mL) in PBS.
-
Crucial Step: Add Menadione (1 µM final) as an electron coupler. XTT cannot penetrate fungal cells efficiently without it.
-
-
Incubation: Add XTT/Menadione solution to wells. Incubate 2 hours in the dark.
-
Readout: Measure Absorbance at 490 nm.
-
Calculation: SMIC
or SMIC (Sessile Minimum Inhibitory Concentration) is the drug concentration reducing metabolic signal by 50% or 80%.
-
Protocol D: Checkerboard Synergy Assay
Purpose: To see if an efflux inhibitor (e.g., cyclosporine) restores imidazole sensitivity.
-
Matrix Setup: 96-well plate.
-
X-axis: Imidazole (0 to 64 µg/mL).
-
Y-axis:[5] Adjuvant/Inhibitor (0 to 64 µg/mL).
-
-
Inoculum: Standard CLSI inoculum (
cells/mL). -
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation:
Troubleshooting Decision Tree
Use this logic flow to resolve inconsistent experimental data.
Figure 2: Decision tree for validating high MIC results.
References
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Clinical and Laboratory Standards Institute.[9] [Link]
-
EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Nett, J. E., et al. (2011). "Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay." Journal of Clinical Microbiology. [Link][10]
-
Holmes, A. R., et al. (1991). "Efflux of fluconazole from Candida albicans." Journal of Antimicrobial Chemotherapy. [Link]
-
Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them." Journal of Antimicrobial Chemotherapy. [Link][3]
Sources
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 3. jcdr.net [jcdr.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. jmilabs.com [jmilabs.com]
- 10. Checkerboard assay – REVIVE [revive.gardp.org]
Validation & Comparative
comparing the efficacy of fluorinated vs. non-fluorinated imidazole carbohydrazides
Executive Summary: The Fluorine Effect
In the optimization of imidazole-based pharmacophores, the "fluorine scan" is a critical phase in lead optimization. This guide objectively compares Non-Fluorinated Imidazole Carbohydrazides (the baseline scaffold) against their Fluorinated counterparts.
While the non-fluorinated scaffold often demonstrates competent binding affinity, it frequently suffers from rapid metabolic clearance and suboptimal membrane permeability. The introduction of fluorine—specifically at the para position of pendant phenyl rings or directly on the heterocyclic core—typically yields a 3- to 10-fold improvement in potency (IC50) and significantly enhanced metabolic stability (t1/2), primarily by blocking Cytochrome P450-mediated hydroxylation.
Theoretical Framework & Mechanism
To understand the efficacy gap, we must analyze the physicochemical alterations induced by bioisosteric replacement of Hydrogen (H) with Fluorine (F).
Metabolic Stability (The C-F Bond Strength)
The most significant advantage of fluorination is the blockade of metabolic "soft spots."
-
Non-Fluorinated: The C-H bond on the phenyl ring attached to the imidazole or the carbohydrazide tail is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.
-
Fluorinated: The C-F bond is significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and resistant to enzymatic cleavage. This extends the biological half-life (t1/2) of the drug.
Lipophilicity and Permeability
-
LogP Modulation: Fluorine is highly electronegative but small (Van der Waals radius 1.47 Å vs 1.20 Å for H). Substituting H with F typically increases lipophilicity (LogP), facilitating passive transport across the lipid bilayer of cancer cells.
-
pKa Shift: The electron-withdrawing nature of fluorine lowers the pKa of the imidazole nitrogen.[1] This alteration often optimizes the ionization state at physiological pH (7.4), balancing solubility with membrane permeability.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the mechanistic impact of fluorination on the imidazole carbohydrazide scaffold.
Figure 1: SAR analysis highlighting the physicochemical shifts driven by fluorine substitution.
Comparative Efficacy Data
The following data summarizes representative trends observed in the development of imidazole-based anticancer agents, specifically contrasting hydrogen vs. fluorine substitution patterns (e.g., para-fluoro substitution).
Table 1: Physicochemical & Biological Profile[2][3]
| Feature | Non-Fluorinated Analog (R=H) | Fluorinated Analog (R=F) | Impact of Fluorination |
| IC50 (MCF-7 Cell Line) | 15.0 – 50.0 µM | 0.8 – 5.0 µM | High: Potency often increases by >10x due to better uptake and binding [1, 2]. |
| LogP (Lipophilicity) | 1.5 – 2.0 | 2.2 – 2.8 | Moderate: Improved membrane permeability. |
| Metabolic Stability (t1/2) | < 60 mins (Microsomal) | > 120 mins | Critical: Blocks hydroxylation sites [3]. |
| Solubility | Moderate | Low - Moderate | Risk: F can decrease aqueous solubility; requires formulation adjustment. |
| Tubulin Binding | Standard H-bonding | Enhanced | F acts as a H-bond acceptor; dipole interactions improve fit. |
Note on Data: Values represent aggregated ranges from studies on imidazole/benzimidazole derivatives. Specific potency depends on the exact R-groups attached to the carbohydrazide tail.
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Synthesis of Imidazole Carbohydrazides
The synthesis relies on the hydrazinolysis of an imidazole ester. This method is preferred over acid chloride coupling due to milder conditions that preserve the imidazole ring integrity.
Workflow Diagram:
Figure 2: General synthesis via hydrazinolysis. The fluorinated starting material (ester) determines the final product.
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.01 mol of the appropriate Imidazole Ethyl Ester (Fluorinated or Non-Fluorinated) in 30 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (99%) in excess (0.05 mol) dropwise with stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Chloroform/Methanol 9:1).
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water if precipitation does not occur spontaneously.
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield the pure Carbohydrazide.
Biological Evaluation: MTT Cytotoxicity Assay
This assay measures metabolic activity as an indicator of cell viability, allowing direct IC50 comparison.
-
Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with graded concentrations (0.1 µM to 100 µM) of the Fluorinated vs. Non-Fluorinated compounds. Include 5-Fluorouracil (5-FU) as a positive control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Senior Scientist's Verdict
The data consistently supports the fluorinated scaffold as the superior candidate for drug development, despite the slightly higher cost of starting materials.
-
Efficacy: The 2-(4-fluorophenyl) moiety typically yields the highest potency/stability balance [3].
-
Risk: Be wary of solubility issues. If the fluorinated derivative is too lipophilic (LogP > 4), consider converting the carbohydrazide to a hydrochloride salt or using a hydrophilic linker.
-
Recommendation: For initial screening, synthesize the para-fluoro derivative immediately alongside the non-substituted parent. The ortho-fluoro derivatives often suffer from steric hindrance, making para the optimal starting point.
References
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (MDPI). [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust... Modulators. ACS Chemical Neuroscience. [Link]
Sources
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for Fluorophenyl Imidazole Compounds
In the landscape of modern drug discovery, the synergy between in silico predictions and empirical laboratory data is paramount. This guide provides a comprehensive comparison of computational predictions with experimental results for fluorophenyl imidazole compounds, a class of molecules renowned for their diverse pharmacological activities.[1][2][3] By critically evaluating the accuracy and utility of computational models, we aim to equip researchers, scientists, and drug development professionals with the insights needed to accelerate their research endeavors.
The imidazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a wide array of biological targets.[2][4] The introduction of a fluorophenyl moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[5] Computational chemistry offers a powerful toolkit to predict these properties, thereby guiding synthetic efforts and biological testing.[6][7] However, the ultimate validation of these predictions lies in rigorous experimental verification.
This guide will delve into the methodologies of both computational and experimental approaches, present a comparative analysis of their outcomes, and provide detailed protocols to facilitate the replication and extension of these studies.
I. Methodologies: The Dual Pillars of Investigation
The successful correlation of computational and experimental data hinges on the meticulous application of appropriate methodologies. This section outlines the standard workflows for both in silico prediction and in vitro/in situ experimental validation.
A. Computational Workflow: Predicting Molecular Behavior
Computational studies of fluorophenyl imidazole compounds typically follow a multi-step process aimed at predicting their structural, electronic, and biological properties.[8] Density Functional Theory (DFT) is a cornerstone of this workflow, offering a balance of accuracy and computational efficiency for organic molecules.[7][8]
Diagram: Computational Analysis Workflow
Caption: A generalized workflow for the experimental validation of fluorophenyl imidazole compounds.
Detailed Experimental Protocols:
1. Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (A Representative Procedure):
-
Reactants: A mixture of o-phenylenediamine (1 equivalent) and 4-fluorobenzoic acid (1.1 equivalents) is prepared.
-
Reaction: The mixture is heated in polyphosphoric acid (PPA) at 120-150°C for several hours. [9]* Workup: The reaction mixture is cooled and poured into ice water. The solution is then neutralized with a base (e.g., NaOH) to precipitate the product. [9]* Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol-water to obtain the pure compound. [9] 2. Spectroscopic Characterization:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d6). [10][11]Chemical shifts are reported in parts per million (ppm) relative to a standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. [1][10]* IR Spectroscopy: The IR spectrum is recorded to identify the characteristic functional groups present in the molecule.
3. MTT Assay for Cytotoxicity:
This protocol is used to assess the in vitro cytotoxic activity of compounds on cancer cell lines. [5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours. [5]* Compound Treatment: The cells are treated with various concentrations of the fluorophenyl imidazole compounds and incubated for 48-72 hours. [5]* MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. [5]* Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
II. Comparative Analysis: Where Theory Meets Reality
The true value of computational modeling lies in its ability to accurately predict experimental outcomes. This section provides a comparative analysis of predicted and measured data for fluorophenyl imidazole compounds.
A. Structural and Spectroscopic Properties
DFT calculations have shown remarkable accuracy in predicting the structural and spectroscopic properties of fluorophenyl imidazole derivatives.
-
Conformational Analysis: In a study on α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, DFT-based optimization predicted a non-coplanar orientation of the fluorophenyl rings. This was subsequently confirmed by 1H nuclear Overhauser effect spectroscopy (NOESY) experiments. [1][10]* NMR Chemical Shifts: While not always providing exact numerical matches, predicted NMR chemical shifts generally show a strong correlation with experimental values, aiding in the correct assignment of complex spectra.
-
Mass Spectrometric Fragmentation: Computational methods can help rationalize the fragmentation patterns observed in mass spectrometry, aiding in structural elucidation. [1] Table 1: Comparison of Predicted vs. Experimental Data for a Representative Fluorophenyl Imidazole
| Property | Computational Prediction (DFT) | Experimental Data |
| Dihedral Angle (Ring A vs. Ring B) | 85.2° | Confirmed by NOESY |
| ¹H NMR (Imidazole CH) | δ 7.8 ppm | δ 7.6 ppm |
| ¹³C NMR (C-F) | δ 162 ppm | δ 160 ppm |
| Key MS Fragment (m/z) | Predicted at 247 | Observed at 247 |
Note: Data is illustrative and compiled from typical findings in the literature. [1][10]
B. Biological Activity
The prediction of biological activity is a more complex challenge, yet molecular docking and QSAR studies have proven to be invaluable tools.
-
Anticancer Activity: For a series of 2-(4-fluorophenyl) imidazol-5-ones, compounds showing high predicted binding affinities to target enzymes like VEGFR-2 and CDK2A in docking studies also exhibited potent anticancer activity in vitro. [2]* Antimicrobial Activity: Molecular docking studies of imidazole derivatives against microbial enzymes have successfully identified compounds with good binding energies that correlated with potent antimicrobial activity in experimental assays. [12][13]For instance, a study on imidazole derivatives targeting L-glutamine: D-fructose-6-phosphate amidotransferase showed that compounds with low binding energy in silico were effective inhibitors. [12]* Structure-Activity Relationship (SAR): The position of the fluorine atom on the phenyl ring can significantly impact biological activity. [5]For example, in some benzimidazole derivatives, the para-substituted compound demonstrated superior cytotoxic potency compared to the ortho-substituted isomer. [5]Computational models can help rationalize these observations by predicting differences in binding interactions.
Table 2: Comparison of Predicted Binding Affinity and Experimental Biological Activity
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) | Target |
| Fluorophenyl Imidazole A | -8.5 | 8.15 | PC3 Cancer Cells |
| Fluorophenyl Imidazole B | -7.2 | 11.45 | PC3 Cancer Cells |
| Fluorophenyl Imidazole C | -9.1 | 0.067 | VEGFR-2 |
| Fluorophenyl Imidazole D | -7.8 | 0.66 | CDK2A |
Note: Data is illustrative and based on findings for similar compounds. [2]
III. Discussion: Interpreting the Data and Future Directions
The comparison between computational predictions and experimental data for fluorophenyl imidazole compounds reveals a strong and valuable correlation. While computational methods are not infallible, they serve as a powerful predictive tool that can significantly streamline the drug discovery process.
Key Insights:
-
DFT for Structural Elucidation: DFT is a reliable method for predicting the three-dimensional structure and spectroscopic properties of these molecules, often providing data that is in excellent agreement with experimental results. [1][10]* Docking as a Guide for Biological Testing: Molecular docking is highly effective in identifying promising candidates for biological evaluation and in rationalizing observed structure-activity relationships. [6][14]* Importance of Experimental Validation: Despite the power of computational tools, experimental validation remains the gold standard. In silico methods provide hypotheses that must be tested in the laboratory.
Future Directions:
-
Advanced Computational Methods: The use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of ligand-protein interactions. [15]* Integrated Approaches: The most effective research will continue to integrate computational and experimental approaches in a feedback loop, where experimental results are used to refine and improve computational models.
-
Exploring a Broader Chemical Space: Computational screening of large virtual libraries of fluorophenyl imidazole derivatives can help identify novel compounds with potentially enhanced activity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. [4][6]
IV. Conclusion
The convergence of computational predictions and experimental data provides a robust framework for the investigation of fluorophenyl imidazole compounds. The methodologies and comparative analyses presented in this guide demonstrate the synergistic relationship between these two domains. By leveraging the predictive power of in silico techniques and the definitive validation of experimental work, researchers can accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
-
Magnetic resonance and mass spectrometric characterization and conformational analysis of a,a-bis(4-fluorophenyl)-b-methyl-1H-imidazole. Taylor & Francis. [Link]
-
Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. PubMed. [Link]
-
Magnetic resonance and mass spectrometric characterization and conformational analysis of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol. Taylor & Francis. [Link]
-
Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing. [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. [Link]
-
Review on Antimicrobial Activity of Imidazole. ProQuest. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PMC. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]
-
Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]
-
Newly designed imidazole derivative compounds with their new predicted activities (pIC 50 ). ResearchGate. [Link]
-
Gold(III)pentafluorophenylarylazoimidazole: Synthesis and spectral (H, C, COSY, HMQC NMR) characterisation. Indian Academy of Sciences. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. [Link]
-
2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC. [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]
-
Experimental and theoretical investigations on spectroscopic properties of the imidazole-fused phenanthroline and its derivatives. ResearchGate. [Link]
-
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar. [Link]
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head-to-head comparison of different synthetic routes for 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
Executive Summary: The Regioselectivity Challenge
The synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide presents a classic heterocyclic challenge: controlling the regioselectivity of the imidazole ring formation.
In 1-substituted imidazoles, the 1,4-substitution pattern is often thermodynamically favored over the 1,5-pattern due to steric repulsion between the N1-substituent (the 4-fluorophenyl group) and the C5-substituent (the carbohydrazide precursor). Many standard cyclization methods (e.g., Van Leusen synthesis using TosMIC) predominantly yield the 1,4-isomer .[1]
This guide evaluates three synthetic routes, prioritizing those that strictly enforce the 1,5-regiochemistry required for the target molecule. We recommend Route A (The Isocyanoacrylate Route) for its direct access to the 5-ester precursor with high regiocontrol, while Route B (The Amidine-Vinamidinium Route) serves as a robust, albeit longer, alternative.[1]
Head-to-Head Route Comparison
The synthesis hinges on the construction of the intermediate Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate , which is subsequently converted to the hydrazide.
| Feature | Route A: Isocyanoacrylate Cyclization (Recommended) | Route B: Amidine-Vinamidinium (High Precision) | Route C: Isocyanoacetate Alkylation (Caution) |
| Key Reagents | Ethyl 2-isocyano-3-(dimethylamino)acrylate, 4-Fluoroaniline | N-(4-fluorophenyl)formamidine, 2-Bromo-3-ethoxyacrolein | Ethyl isocyanoacetate, Imidoyl chloride |
| Step Count | 2 Steps (to Ester) | 4 Steps (Amidine | 2 Steps |
| Regioselectivity | High (>95:5 for 1,5-isomer) | Excellent (Exclusive 1,5) | Poor to Moderate (Often favors 1,4) |
| Yield (to Ester) | 60–75% | 40–50% (Overall) | Variable (30–60%) |
| Scalability | High (One-pot potential) | Moderate (Requires oxidation step) | Low (Chromatography often needed) |
| Primary Risk | Stability of isocyanoacrylate reagent | Multiple purifications required | Formation of wrong regioisomer (4-carboxylate) |
Detailed Technical Analysis
Route A: The Isocyanoacrylate (Schöllkopf) Route
Status: Preferred Method [1]
This route utilizes ethyl 2-isocyano-3-(dimethylamino)acrylate , a "push-pull" alkene that reacts with primary amines to form 1-substituted imidazole-5-carboxylates directly.
-
Mechanism: The 4-fluoroaniline nucleophile attacks the
-carbon of the acrylate (Michael addition), followed by the elimination of dimethylamine and subsequent cyclization of the isocyanide carbon onto the amine nitrogen.[1] -
Why it works: The steric bulk of the ester group and the electronic "push" from the amino group direct the incoming aniline to the correct position, locking the carboxylate at C5 relative to the N1 nitrogen.[1]
Route B: The Amidine-Vinamidinium Route
Status: High-Fidelity Alternative
Based on the methodology developed for Eprosartan, this route constructs the imidazole ring by reacting an N-arylformamidine with a 2-halo-3-alkoxyacrolein .
-
Mechanism: The amidine nitrogen attacks the electrophilic vinyl ether.[1] The intermediate cyclizes onto the alpha-halo carbon.[1]
-
Advantage: This route yields the 1,5-disubstituted imidazole-5-carboxaldehyde with near-perfect regioselectivity. The aldehyde must then be oxidized to the acid/ester.[1]
-
Drawback: The extra oxidation and esterification steps reduce overall throughput.[1]
Route C: The Isocyanoacetate Route
Status: Not Recommended for 5-Isomer
Reaction of ethyl isocyanoacetate with N-aryl imidoyl chlorides or imines is a common route to imidazoles.[1] However, literature indicates this pathway frequently favors the 1,4-isomer (ethyl 1-aryl-imidazole-4-carboxylate) or requires specific metal catalysts (Ag, Cu) to alter selectivity. Without strict catalytic control, this route is unreliable for the 1,5-target.[1]
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (Route A)
Reagents:
-
4-Fluoroaniline (1.0 eq)[1]
-
Ethyl 2-isocyano-3-(dimethylamino)acrylate (1.05 eq) [Commercially available or prepared from ethyl isocyanoacetate and DMF-DMA]
-
Ethanol or n-Butanol (Solvent)[1]
-
Glacial Acetic Acid (Catalytic, optional)[1]
Protocol:
-
Preparation: Dissolve ethyl 2-isocyano-3-(dimethylamino)acrylate (16.8 g, 100 mmol) in dry ethanol (150 mL).
-
Addition: Add 4-fluoroaniline (11.1 g, 100 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aniline.[1] -
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and liberated dimethylamine.
-
Purification: The residue is typically a dark oil.[1] Triturate with diethyl ether or cold isopropanol to induce crystallization.[1] If oil persists, purify via silica gel flash chromatography (Gradient: 20%
50% EtOAc in Hexanes).[1] -
Yield: Expect 18–22 g (75–90%) of a pale yellow solid.
Step 2: Hydrazinolysis to this compound
Reagents:
-
Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (from Step 1)
-
Hydrazine Hydrate (80% or 98%, 5.0 eq)[1]
Protocol:
-
Dissolution: Suspend the ester (10 mmol) in absolute ethanol (30 mL).
-
Addition: Add hydrazine hydrate (50 mmol, excess) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. The solid ester will dissolve, and the product hydrazide often precipitates out during the reaction or upon cooling.[1] -
Isolation: Cool the mixture to
in an ice bath for 1 hour. -
Filtration: Filter the white precipitate.[1] Wash the cake with cold ethanol (
) and diethyl ether ( ). -
Drying: Dry under vacuum at
for 4 hours. -
Characterization:
Visualizing the Reaction Pathways[1]
The following diagram illustrates the regioselectivity divergence between the recommended Route A and the common "Trap" Route C.
Caption: Divergence of regioselectivity. Route A enforces the 1,5-substitution pattern via steric and electronic control, whereas Route C often defaults to the thermodynamically stable 1,4-isomer.
References
-
Schöllkopf, U., Porsch, P. H., & Lau, H. H. (1979).[1] Syntheses with α-Metalated Isocyanides, XLIII. Synthesis of 1-Substituted Imidazole-5-carboxylic Esters from Ethyl 2-Isocyano-3-(dimethylamino)acrylate and Primary Amines. Liebigs Annalen der Chemie, 1979(9), 1444–1446.[1] Link
-
Biftu, T., et al. (1997).[1] A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan. The Journal of Organic Chemistry, 62(24), 8449–8454.[1] Link[1]
-
Kamijo, S., & Yamamoto, Y. (2002).[1] Regioselective Synthesis of 1,5-Disubstituted Imidazoles via Cycloaddition of N-Silylimines and Isocyanides. Journal of the American Chemical Society, 124(40), 11940–11945.[1] Link[1]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2002).[1] Synthesis and antitumor activity of some new 1,4-disubstituted and 1,5-disubstituted imidazole derivatives. Tetrahedron Letters, 43(22), 4021-4024.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
